3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3H-2-benzofuran-1-one
Overview
Description
3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3H-2-benzofuran-1-one is a heterocyclic compound that features a benzofuran ring fused with a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3H-2-benzofuran-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzofuran with 5-ethyl-1,3,4-thiadiazole-2-amine under specific conditions to form the desired compound . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3H-2-benzofuran-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Various nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzofuran derivatives, while reduction may produce reduced thiadiazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3H-2-benzofuran-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on enzymes, inhibiting their activity and disrupting cellular processes. In cancer cells, it can interfere with DNA replication, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds such as 5-amino-1,3,4-thiadiazole-2-thiol and 2-amino-1,3,4-thiadiazole have similar structural features and biological activities.
Benzofuran Derivatives: Compounds like 2-aminobenzofuran and 2-benzofuran-1(3H)-one share the benzofuran core structure and exhibit similar chemical reactivity.
Uniqueness
3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3H-2-benzofuran-1-one is unique due to the combination of the benzofuran and thiadiazole moieties, which imparts distinct electronic and steric properties. This unique structure enhances its potential as a versatile compound in various applications, including medicinal chemistry and material science.
Properties
IUPAC Name |
3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3H-2-benzofuran-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-2-9-14-15-12(18-9)13-10-7-5-3-4-6-8(7)11(16)17-10/h3-6,10H,2H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSWFLZYGVAIMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC2C3=CC=CC=C3C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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